1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound “1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its structure . They can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to inhibit the biosynthesis of branched-chain amino acids . .
Result of Action
The result of action refers to the molecular and cellular effects of a compound’s action. Indole derivatives can have diverse biological activities and therapeutic possibilities . .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, possess various biological activities . They can interact with multiple receptors, indicating potential interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Related indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that 1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the level of unmetabolized compounds decreases over time . This suggests that the compound’s stability, degradation, and long-term effects on cellular function would need to be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds such as Cenobamate, a tetrazole alkyl carbamate derivative, have shown significant effects in managing focal onset seizures in animal models . This suggests that this compound may also exhibit dosage-dependent effects.
Metabolic Pathways
Related compounds such as indole derivatives are known to be involved in various metabolic pathways, including energy metabolism, amino acid metabolism, and pyrimidine metabolism .
Transport and Distribution
Related compounds such as PK 11195, an isoquinoline carboxamide, have been used to assess peripheral benzodiazepine receptor (PBR) activity, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Related compounds such as the PBR, which is involved in the regulation of cholesterol transport into the mitochondria, are located in the outer mitochondrial membrane . This suggests that this compound may also have specific subcellular localizations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of 2-chlorophenylhydrazine with cyclohexanone followed by cyclization and subsequent carboxylation. The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. For example, the condensation reaction can be facilitated by using acetic acid as a solvent and heating the mixture to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral activity.
Uniqueness
1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(16-17)14(18)19/h2,4,6,8H,1,3,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKWZWXUSSSEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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